5-(Isothiazol-5-yl)-1,3,4-oxadiazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that contains both a thiazole and an oxadiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with ethyl chloroacetate to form a thiazole intermediate, which is then reacted with hydrazine hydrate and carbon disulfide to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to a more saturated form.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole ring.
Scientific Research Applications
5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential use as an anticancer agent.
Mechanism of Action
The mechanism of action of 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with various molecular targets. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Thiazole derivatives: Compounds with a thiazole ring also exhibit antimicrobial and anti-inflammatory properties.
Uniqueness
What sets 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylic acid apart is the combination of both the thiazole and oxadiazole rings in a single molecule.
Properties
Molecular Formula |
C6H3N3O3S |
---|---|
Molecular Weight |
197.17 g/mol |
IUPAC Name |
5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C6H3N3O3S/c10-6(11)5-9-8-4(12-5)3-1-2-7-13-3/h1-2H,(H,10,11) |
InChI Key |
PMJMWKQRHZUPMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=C1)C2=NN=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.